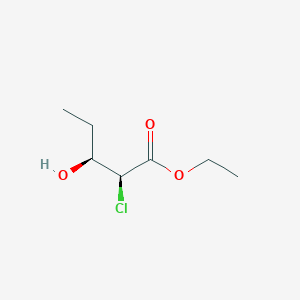
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Produces 2-chloro-3-oxopentanoate.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.
Scientific Research Applications
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases and antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .
Comparison with Similar Compounds
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.
Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.
These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
832110-34-6 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
FMQZXQLKFZJTPZ-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)OCC)Cl)O |
Canonical SMILES |
CCC(C(C(=O)OCC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















